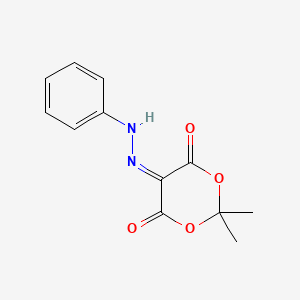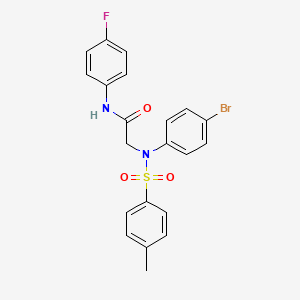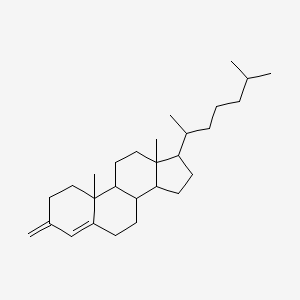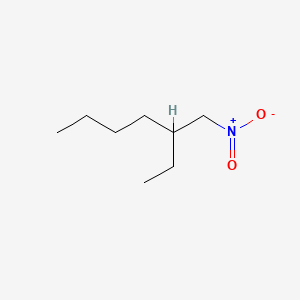
2-Ethyl-1-nitrohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-nitrohexane is an organic compound with the molecular formula C8H17NO2 It is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-1-nitrohexane can be synthesized through the nitration of 2-Ethyl-1-hexanol. The nitration process typically involves the use of mixed acids, such as nitric acid (HNO3) and sulfuric acid (H2SO4), under controlled conditions to ensure safety and efficiency . The reaction is highly exothermic and requires careful temperature control to prevent thermal runaway.
Industrial Production Methods
In an industrial setting, the nitration of 2-Ethyl-1-hexanol is often carried out in batch reactors. These reactors allow for precise control of the reaction conditions, including the dosing rate of reactants and the cooling temperature . The use of capillary-microreactors has also been explored to enhance safety and efficiency by minimizing the risk of hot spots and thermal instability .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1-nitrohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst, or chemical reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: The major product of the reduction reaction is 2-Ethyl-1-hexylamine.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Aplicaciones Científicas De Investigación
2-Ethyl-1-nitrohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: It is used in the production of plasticizers, surfactants, and other industrial chemicals.
Biological Studies: The compound’s derivatives are studied for their potential biological activities and applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-nitrohexane primarily involves its nitro group. In reduction reactions, the nitro group is converted to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-1-hexanol: The precursor to 2-Ethyl-1-nitrohexane, used in similar industrial applications.
Nitrohexane: Another nitroalkane with similar chemical properties but different chain length.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a nitro group with a branched carbon chain. This combination allows for unique reactivity and applications compared to other nitroalkanes.
Propiedades
Número CAS |
3457-56-5 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-(nitromethyl)heptane |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3 |
Clave InChI |
JQPIBZAWGNCLKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B14164569.png)
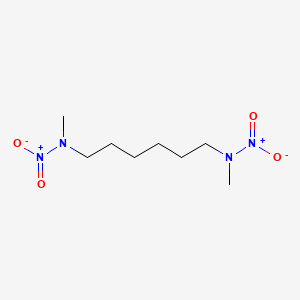
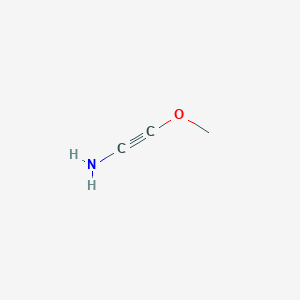
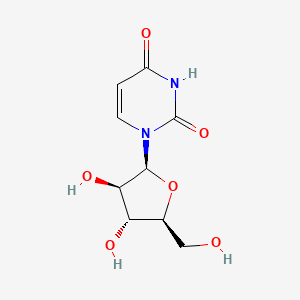
![1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-](/img/structure/B14164591.png)

![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)
